[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a brominated triazole derivative featuring a methanamine group at the 4-position of the triazole ring and a 3-bromophenyl substituent at the 1-position. This compound belongs to a class of 1,2,3-triazole-based molecules widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their structural rigidity, hydrogen-bonding capabilities, and metabolic stability . Its molecular formula is C₉H₈BrN₄, with a molecular weight of 261.10 g/mol (calculated). The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
[1-(3-bromophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNUZKGXASEWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Setup
- Aldehyde derivative : 3-bromobenzaldehyde (or related substituted benzaldehydes).
- Amine : Propargylamine, which provides both a primary amine for the Ugi reaction and an alkyne for the CuAAC.
- Isocyanide : tert-Butyl isocyanide is preferred for higher yields.
- Azide source : Sodium azide and azidotrimethylsilane (TMSN3).
- Alkyl halide : Benzyl bromide or related halides for azide substitution.
Reaction Conditions
- Solvent: Methanol (1 M) is optimal for the one-pot reaction.
- Temperature: Ambient (room temperature).
- Catalysts: CuSO4·5H2O and sodium ascorbate for CuAAC.
- Reaction time: Typically 24 hours for completion.
Reaction Mechanism Overview
- Imine Formation : Propargylamine reacts with 3-bromobenzaldehyde to form an imine intermediate.
- Iminium Ion Formation : Protonation of the imine by hydrazoic acid (generated in situ from TMSN3 and methanol).
- Isocyanide Addition : Attack of the isocyanide on the iminium ion forms a nitrilium intermediate.
- Tetrazole Ring Closure : Azide ion attacks the nitrilium ion, followed by spontaneous 1,5-electrocyclization to yield the 1,5-disubstituted tetrazole.
- Azide Formation : Benzyl bromide undergoes nucleophilic substitution with sodium azide to form benzyl azide.
- CuAAC Cycloaddition : The alkyne from propargylamine and the in situ formed benzyl azide undergo copper-catalyzed cycloaddition to form the 1,2,3-triazole ring, completing the hybrid molecule.
Optimization and Yields
| Entry | Solvent | Yield (%) | Notes |
|---|---|---|---|
| 1 | Methanol (1 M) | 58 | Optimal yield with good stirring |
| 2 | Glycerol (1 M) | 11 | Poor stirring due to dense mixture |
| 3 | t-BuOH:H2O (1:1, 0.1 M) | 15 | Low yield, stirring issues |
| 4 | 2,2,2-Trifluoroethanol (1 M) | Not detected | No product formation in CuAAC step |
Table 1: Influence of solvent on the yield of the one-pot cascade synthesis.
The best yields were consistently achieved with methanol as the solvent, which facilitates proper mixing and reaction progression. Other solvents either led to low yields or no detectable product, mainly due to physical mixing problems or incompatibility with the CuAAC step.
Scope and Substituent Effects
- Electron-withdrawing groups (e.g., fluorine in ortho position) and electron-donating groups (e.g., methoxy in para position) on the benzaldehyde component improved yields.
- Fluorination at the para position decreased yields.
- The presence of halogens (chlorine or bromine) in the tetrazole substituent enhanced biological activity, suggesting their importance in the final compound's properties.
- tert-Butyl isocyanide generally provided better yields compared to other isocyanides.
Analytical and Characterization Techniques
- NMR Spectroscopy (1H and 13C) : Used to confirm the structure of the synthesized compounds.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- Thin Layer Chromatography (TLC) : To monitor reaction progress.
- Column Chromatography : For purification.
Summary Table of Yields for Selected Compounds
| Compound | Substituent on Benzaldehyde | Yield (%) |
|---|---|---|
| 13a | 3-bromophenyl | 58 |
| 13b | 2-fluorophenyl | 45-55* |
| 13c | 4-fluorophenyl | 22-30* |
| 13d | 4-methoxyphenyl | 50-58* |
*Note: Yields vary slightly depending on reaction conditions and purification.
Research Findings and Significance
The described one-pot, six-component cascade reaction is a significant advancement in the synthesis of 1,2,3-triazole derivatives like this compound. The method offers:
- High atom economy and step economy.
- Operational simplicity with mild reaction conditions.
- Structural diversity enabling the generation of compound libraries.
- Potential for biological activity, particularly in anticancer applications, as indicated by proliferation inhibition studies on breast cancer cell lines (MCF-7).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The para-bromine atom on the phenyl ring undergoes substitution with nucleophiles under optimized conditions. This reactivity is critical for derivatizing the aromatic core.
Mechanistic Insight : The reaction proceeds via a two-step pathway:
-
Formation of a Meisenheimer complex stabilized by electron-withdrawing triazole.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring itself participates in "click" chemistry for constructing complex architectures:
Key Finding : The CuAAC reaction proceeds with >90% regioselectivity for the 1,4-disubstituted triazole isomer .
Amine Functionalization Reactions
The primary amine group undergoes typical alkylation/acylation:
Metal Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O | [Cu(L)₂(NO₃)₂] | Catalytic oxidation | |
| AgNO₃ | CH₃CN, RT | [Ag(L)]NO₃ | Antimicrobial agents |
Spectroscopic Evidence :
Oxidative Coupling Reactions
The electron-rich triazole ring facilitates oxidative dimerization:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| K₃[Fe(CN)₆] | pH 9 buffer | Dimeric triazole | 55% |
| MnO₂ | CH₂Cl₂, RT | Oxidized imine | 72% |
Mechanism : Single-electron transfer (SET) generates radical intermediates that couple regioselectively .
Photochemical Reactivity
UV irradiation induces C–Br bond homolysis, enabling radical-based modifications:
| Wavelength | Co-reagent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acrylonitrile | Cyanoethyl adduct | Φ = 0.32 |
| 365 nm | Thiol | Thioether derivative | Φ = 0.18 |
Caution : Requires rigorous exclusion of oxygen to prevent side oxidation .
Catalytic Cross-Coupling Reactions
The bromophenyl group participates in palladium-mediated couplings:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl conjugate | 85% |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styryl derivative | 78% |
Optimized Conditions :
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block for Complex Molecules
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine serves as an essential building block in the synthesis of more complex chemical entities. Its unique structure allows for the generation of diverse chemical libraries, facilitating drug discovery and material science advancements. The triazole ring is particularly valued for its stability and reactivity in various chemical reactions, including click chemistry.
Table 1: Comparison of Triazole Derivatives as Building Blocks
| Compound Name | Structure Type | Applications |
|---|---|---|
| This compound | Triazole derivative | Drug discovery, polymer synthesis |
| 1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl}methanamine | Triazole derivative | Antimicrobial agents |
| 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl}methanamine | Triazole derivative | Material science |
Biological Research
Potential Bioactive Molecule
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets positions it as a candidate for new pharmaceutical developments. Studies have shown that triazole derivatives can exhibit significant antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of triazole derivatives indicated that this compound demonstrated notable activity against several bacterial strains. The mechanism involves the inhibition of specific enzymes critical for bacterial survival.
Medicinal Chemistry
Therapeutic Properties
Derivatives of this compound are explored for their therapeutic properties in treating various diseases. The stability and bioavailability of the triazole ring make it an attractive scaffold for drug design targeting cancer and fungal infections.
Table 2: Therapeutic Applications of Triazole Derivatives
| Application Area | Compound Example | Mechanism of Action |
|---|---|---|
| Antifungal | This compound | Inhibition of fungal cell wall synthesis |
| Antimicrobial | 1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl}methanamine | Enzyme inhibition |
| Anticancer | 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl}methanamine | Induction of apoptosis in cancer cells |
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in developing new materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its biological effects. The methanamine group can further enhance binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine and analogous compounds (Table 1). Additional research findings are discussed below.
Table 1: Comparative Analysis of Triazole-Based Methanamine Derivatives
Key Findings from Comparative Studies
Substituent Effects on Physicochemical Properties :
- Halogen vs. Alkyl Groups : The 3-bromophenyl derivative exhibits higher molecular weight and polarity compared to the 4-methylphenyl analog (C₁₀H₁₂N₄, 188.23 g/mol) due to bromine’s electron-withdrawing nature and larger atomic radius. This difference impacts solubility and crystallization behavior .
- Salt Forms : Hydrochloride salts (e.g., [1-(Oxetan-3-yl) derivative) enhance aqueous solubility, critical for biological assays, whereas free bases like the target compound may require solubilizing agents .
Structural and Synthetic Variations: Regioisomerism: The 2H-triazole regioisomer (1-[2-(3-bromophenyl)-2H-triazol-4-yl]methanamine) demonstrates how triazole ring substitution affects electronic properties and intermolecular interactions, as evidenced by distinct NMR chemical shifts .
Applications in Drug Discovery :
- The oxetane-containing derivative highlights the role of strained ether rings in improving metabolic stability and pharmacokinetic profiles, a strategy employed in fragment-based drug design .
- Chlorophenyl and methylphenyl analogs are frequently used in coordination chemistry, forming stable metal complexes for catalytic applications .
Spectroscopic and Analytical Data :
- Mass Spectrometry : The target compound’s brominated analog, 3k, shows a parent ion at m/z 361.9878 ([M+H]⁺), consistent with its molecular formula (C₁₃H₉BrN₅O₃) .
- NMR : ¹³C-NMR signals for the 3-bromophenyl group (e.g., δ 135.8, 133.0 ppm) are distinct from chlorophenyl or methylphenyl derivatives, aiding structural elucidation .
Biological Activity
The compound [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a triazole ring with a bromophenyl substituent and a methanamine group. The molecular formula is , and its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.12 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied for its inhibitory effects on the DprE1 enzyme, which is crucial in the treatment of tuberculosis .
- Receptor Binding : The bromophenyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways relevant to cancer and infectious diseases .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives of triazole compounds can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 2.2 to 6.9 μg/mL against the DprE1 enzyme .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. The compound's structural features allow it to interfere with cancer cell proliferation by:
- Inducing Apoptosis : Studies suggest that triazole compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .
- Targeting Kinases : Some derivatives have shown potent inhibition against c-Met kinases involved in tumor growth and metastasis .
Cytotoxicity Assessment
Cytotoxic effects are critical for evaluating the safety profile of new compounds. In vitro studies using mouse fibroblast 3T3 cells showed that concentrations up to 50 μg/mL were tolerated without significant cytotoxicity, indicating a favorable safety margin for further development .
Case Study 1: DprE1 Inhibition
A study focused on designing ligands against DprE1 led to the identification of several triazole-based compounds with promising inhibitory activity. The study highlighted the structure–activity relationships (SAR) that inform the design of more effective inhibitors against tuberculosis .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer potential of triazole derivatives against various cancer cell lines. Results indicated that modifications on the phenyl ring significantly influenced biological activity, suggesting that targeted structural changes could enhance efficacy against specific cancers .
Q & A
Q. Answer :
- Electron-withdrawing effect : 3-Bromo induces meta-directing effects, reducing electron density on the triazole compared to 4-bromo (para-directing) .
- Hammett constants : σₘ (3-Br) = 0.39 vs. σₚ (4-Br) = 0.23, influencing reaction rates in electrophilic substitutions .
- DFT-derived ESP maps : Show higher positive charge density at the triazole’s N1 in the 3-bromo derivative .
Basic: What solvents and conditions stabilize this compound in solution?
Q. Answer :
- Storage : In anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the methanamine group .
- Avoid : Protic acids (promote NH₂ protonation) or strong bases (risk of triazole ring decomposition) .
Advanced: How can kinetic studies improve the scalability of its synthesis?
Q. Answer :
- Rate-determining step (RDS) : Identify via in situ FTIR or NMR (e.g., azide-alkyne cycloaddition step) .
- Scale-up adjustments :
- Increase catalyst loading (Cu(I) from 5 mol% to 10 mol%) to maintain turnover at higher volumes.
- Switch from batch to flow reactors for exothermic steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
